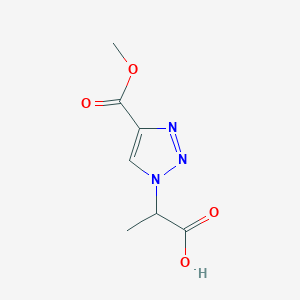
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid
Overview
Description
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include triazole N-oxides, alcohol derivatives, and substituted triazoles, respectively .
Scientific Research Applications
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazole-4-carboxylic acid
- 4-(Methoxycarbonyl)-1H-1,2,3-triazole
- 2-(1H-1,2,3-Triazol-1-yl)acetic acid
Uniqueness
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to the presence of both the triazole ring and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
467235-15-0 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(4-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-3-5(8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GTAWINYLPOBCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(N=N1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














